2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride
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Overview
Description
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethyl group, a nitro group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common route starts with the nitration of 3-(trifluoromethyl)phenol to introduce the nitro group. This is followed by the reaction with ethylene oxide to form the corresponding ethanamine derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the ethanamine moiety.
Scientific Research Applications
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Trifluoromethyl-phenoxy)ethanamine: Lacks the nitro group, which can affect its reactivity and applications.
3-(Trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with different applications.
Uniqueness
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10ClF3N2O3 |
---|---|
Molecular Weight |
286.63 g/mol |
IUPAC Name |
2-[3-nitro-5-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O3.ClH/c10-9(11,12)6-3-7(14(15)16)5-8(4-6)17-2-1-13;/h3-5H,1-2,13H2;1H |
InChI Key |
XTNDJFYNOFQIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCCN)C(F)(F)F.Cl |
Origin of Product |
United States |
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